[1,4,2]Diazaphospholo[4,5-a]pyridine
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Overview
Description
[1,4,2]Diazaphospholo[4,5-a]pyridine is a heterocyclic compound that incorporates nitrogen and phosphorus atoms within its ring structure.
Preparation Methods
The synthesis of [1,4,2]Diazaphospholo[4,5-a]pyridine typically involves the condensation of 1-alkyl-2-aminopyridinium halides with phosphorus trichloride (PCl₃) in the presence of triethylamine (NEt₃). The reaction conditions and the nature of the 1-substituent determine the specific products formed . For example, the reaction can yield pyridinylidene aminodichlorophosphines or 4H-1,4,2-diazaphospholo[4,5-a]pyridines . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
[1,4,2]Diazaphospholo[4,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Substitution: Common reagents such as dimethyl sulfate can methylate the compound at the nitrogen atom.
Cycloaddition: The compound acts as a versatile dienophile or dipolarophile in cycloaddition reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[1,4,2]Diazaphospholo[4,5-a]pyridine has several scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which [1,4,2]Diazaphospholo[4,5-a]pyridine exerts its effects involves interactions with molecular targets and pathways specific to its structure. The compound’s phosphorus and nitrogen atoms play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
[1,4,2]Diazaphospholo[4,5-a]pyridine can be compared with other diazaphospholes, such as:
[1,2,3]Diazaphosphole: Another well-studied class of diazaphospholes with different structural properties.
[1,3,2]Diazaphospholo[4,5-b]pyridine: A similar compound with variations in the ring structure and substituents.
Properties
CAS No. |
107700-34-5 |
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Molecular Formula |
C6H5N2P |
Molecular Weight |
136.09 g/mol |
IUPAC Name |
[1,4,2]diazaphospholo[4,5-a]pyridine |
InChI |
InChI=1S/C6H5N2P/c1-2-4-8-5-9-7-6(8)3-1/h1-5H |
InChI Key |
LZCMWPFVHHZRMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NP=CN2C=C1 |
Origin of Product |
United States |
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